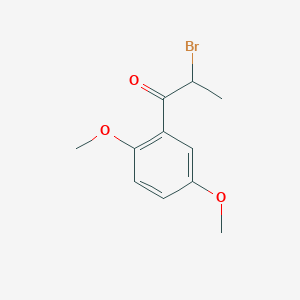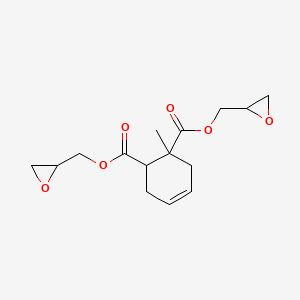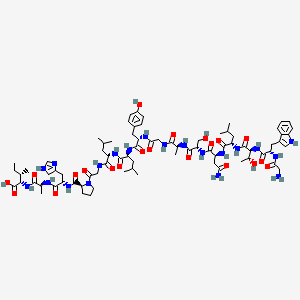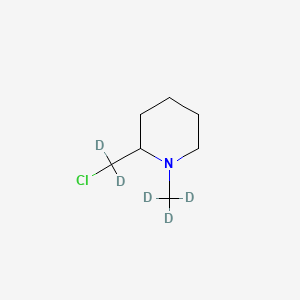
N-Methyl-2-piperidinemethyl-d5 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-piperidinemethyl-d5 Chloride typically involves the deuteration of N-Methyl-2-piperidinemethyl Chloride.
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-piperidinemethyl-d5 Chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include deuterated solvents and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various deuterated derivatives .
Scientific Research Applications
N-Methyl-2-piperidinemethyl-d5 Chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-2-piperidinemethyl-d5 Chloride involves its interaction with molecular targets in biological systems. The deuterium atoms in the compound can influence reaction kinetics and pathways, providing insights into the behavior of similar non-deuterated compounds .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-piperidinemethyl Chloride: The non-deuterated version of the compound.
2-Chloromethyl-1-methylpiperidine: Another structurally similar compound.
Uniqueness
N-Methyl-2-piperidinemethyl-d5 Chloride is unique due to its deuterium labeling, which makes it particularly valuable in research settings for studying reaction mechanisms and kinetics. The presence of deuterium atoms can alter the compound’s physical and chemical properties, providing distinct advantages over non-deuterated analogs .
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
152.67 g/mol |
IUPAC Name |
2-[chloro(dideuterio)methyl]-1-(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2 |
InChI Key |
FGMRHGUEOYXVMX-YRYIGFSMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])Cl |
Canonical SMILES |
CN1CCCCC1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


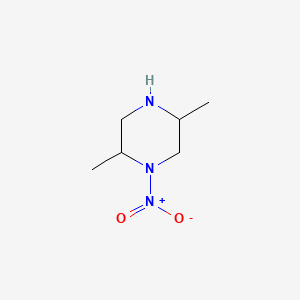
![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
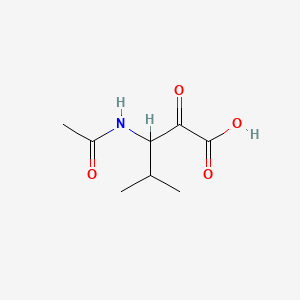
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)

![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)

![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
